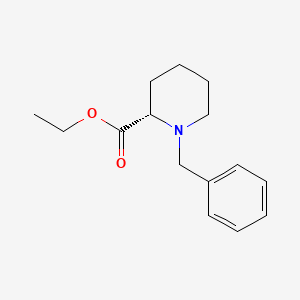
Ethyl (2S)-1-(phenylmethyl)-2-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzylpiperidine-2-carboxylate: is a chemical compound with the molecular formula C15H21NO2. It is a pale-yellow to yellow-brown liquid with a molecular weight of 247.34 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Benzylpiperidine Synthesis: The compound can be synthesized by reacting benzyl chloride with piperidine in the presence of a strong base such as sodium hydride.
Carboxylation Reaction: The resulting benzylpiperidine is then treated with ethyl chloroformate in the presence of a base to form ethyl 1-benzylpiperidine-2-carboxylate.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is typically produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Purification: The crude product is purified using techniques such as distillation or recrystallization to achieve the desired purity level.
Types of Reactions:
Oxidation: Ethyl 1-benzylpiperidine-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Ethyl 1-benzylpiperidine-2-ol.
Substitution Products: Derivatives with different substituents on the benzyl group.
Scientific Research Applications
Chemistry: Ethyl 1-benzylpiperidine-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways. Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases and conditions. Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 1-benzylpiperidine-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Ethyl 1-benzylpiperidine-4-carboxylate: A structural isomer with a different position of the carboxylate group.
Ethyl piperidine-2-carboxylate: A related compound without the benzyl group.
Uniqueness: Ethyl 1-benzylpiperidine-2-carboxylate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity compared to its isomers and related compounds.
This comprehensive overview provides a detailed understanding of ethyl 1-benzylpiperidine-2-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
210533-44-1 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl (2S)-1-benzylpiperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14-10-6-7-11-16(14)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3/t14-/m0/s1 |
InChI Key |
WCGHYUMBCGJLQB-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















